

Efficacy of DS79932728 versus decitabine in preclinical models

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Compound of Interest		
Compound Name:	DS79932728	
Cat. No.:	B15568956	Get Quote

Preclinical Efficacy Showdown: DS79932728 vs. Decitabine

In the landscape of preclinical drug development, two molecules, **DS79932728** and decitabine, are making significant strides in their respective therapeutic areas. While both are epigenetic modulators, they operate through distinct mechanisms of action, targeting different cellular machinery to combat disease. This guide provides a comparative overview of their preclinical efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

At a Glance: Kev Differences

Feature	DS79932728	Decitabine
Target	G9a/GLP histone methyltransferase	DNA methyltransferase (DNMT)
Mechanism of Action	Inhibition of histone H3 lysine 9 (H3K9) methylation	Inhibition of DNA methylation, leading to gene re-expression
Primary Therapeutic Area (Preclinical)	β-thalassemia and Sickle Cell Disease	Hematologic malignancies (e.g., AML, MDS, T-LBL)
Key Preclinical Outcome	Induction of fetal hemoglobin (γ-globin)	Anti-leukemic and anti- lymphoma activity

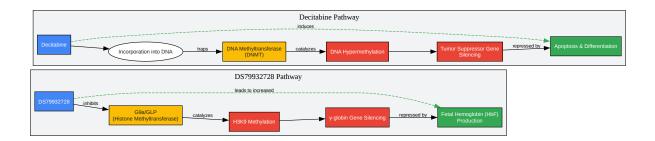


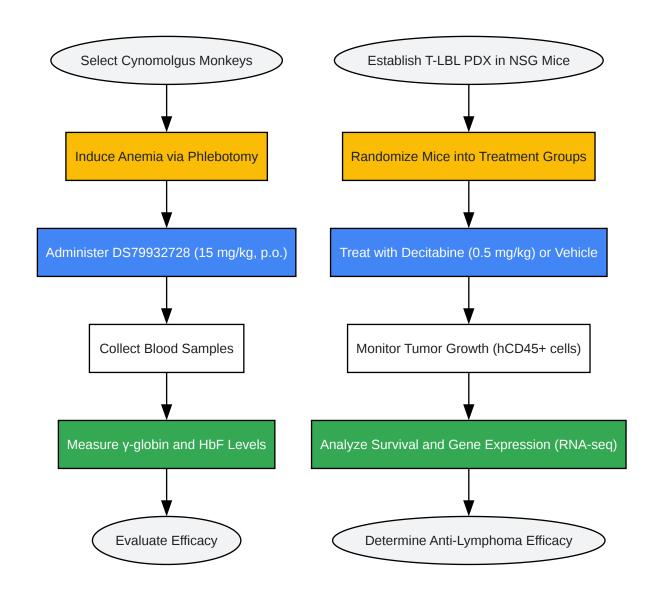
Mechanism of Action: A Tale of Two Epigenetic Pathways

DS79932728 is a potent and orally available inhibitor of G9a and GLP, two histone methyltransferases that play a crucial role in gene silencing by methylating H3K9.[1][2] By inhibiting G9a/GLP, **DS79932728** leads to the reactivation of silenced genes, notably the fetal y-globin gene, which is a key therapeutic strategy for β -thalassemia and sickle cell disease.[1][2]

Decitabine, a nucleoside analog, acts as a hypomethylating agent.[3][4][5] It incorporates into DNA and traps DNA methyltransferase (DNMT) enzymes, leading to their degradation and a global reduction in DNA methylation.[3][4][5] This reverses the epigenetic silencing of tumor suppressor genes, inducing cell differentiation, apoptosis, and reduced proliferation in cancer cells.[3] At higher doses, it also exhibits cytotoxic effects.[3]









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